[3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Description
This compound is a synthetic phosphatidylethanolamine derivative with a glycerol backbone esterified by two saturated octadecanoate (C18:0) chains at the sn-1 and sn-2 positions. The sn-3 position features a phosphorylethanolamine group modified with a 2-aminoethoxy-ethoxycarbonylamino substituent (Fig. 1). Its IUPAC name reflects the complex branching: the phosphate group is linked to an ethoxycarbonylamino-ethoxy chain terminating in a primary amine. This structure confers unique amphiphilic properties, making it suitable for lipid bilayer studies, drug delivery systems, or as a precursor for signaling lipids .
Properties
CAS No. |
159156-98-6 |
|---|---|
Molecular Formula |
C46H91N2O11P |
Molecular Weight |
879.2 g/mol |
IUPAC Name |
[3-[2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C46H91N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53) |
InChI Key |
BBJPYLDHKQBAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Related CAS |
159156-98-6 |
Origin of Product |
United States |
Preparation Methods
Regioselective Esterification of Glycerol
The sn-1 and sn-2 hydroxyl groups of glycerol are esterified with stearic acid derivatives. To ensure regiocontrol, temporary protecting groups (e.g., trityl, tert-butyldimethylsilyl) are employed:
-
Protection of sn-3 hydroxyl :
Glycerol is treated with trityl chloride in pyridine to yield 1,2-dihydroxy-3-trityloxypropane. -
Stearoylation at sn-2 :
The sn-2 hydroxyl is activated with 1,1'-carbonyldiimidazole (CDI) and coupled with octadecanoyl chloride in dichloromethane (DCM) at 0°C, yielding 2-octadecanoyl-1,3-ditrityloxyglycerol. -
Deprotection and second esterification :
Trityl groups are removed using HCl in methanol, exposing the sn-1 and sn-3 hydroxyls. The sn-1 position is then esterified with octadecanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trityl protection | Trityl chloride, pyridine, 24 h, RT | 85 |
| sn-2 stearoylation | Octadecanoyl chloride, CDI, DCM, 0°C | 78 |
| sn-1 stearoylation | Octadecanoic acid, DCC/DMAP, DCM, RT | 92 |
Phosphorylation and Head Group Functionalization
Introduction of Hydroxyphosphoryl Group
The sn-3 hydroxyl is phosphorylated using a dialkyl H-phosphonate under oxidative conditions. Based on phosphoramidate synthesis protocols:
-
Reaction with diethyl H-phosphonate :
2-Octadecanoyl-1-octadecanoylglycerol is treated with diethyl H-phosphonate (EtO)₂P(O)H and CCl₄ in the presence of imidazole, forming the diethyl phosphoryl intermediate. -
Oxidative coupling :
Iodine (I₂) catalyzes the oxidative coupling of the H-phosphonate with the hydroxyl group, yielding diethyl [3-(octadecanoyloxy)-2-octadecanoyloxypropyl] phosphate.
Optimization Note :
Installation of Aminoethoxy-Ethoxycarbonylamino-Ethoxy Side Chain
The diethyl phosphate undergoes transesterification with a pre-synthesized aminoethoxy-ethoxycarbonylamino-ethanol derivative:
-
Synthesis of 2-(2-(2-Aminoethoxy)ethoxycarbonylamino)ethanol :
-
Transesterification :
The diethyl phosphate intermediate is heated with 2-(2-(2-aminoethoxy)ethoxycarbonylamino)ethanol in the presence of magnesium chloride (MgCl₂) as a Lewis acid, replacing the ethyl groups with the aminoethoxy-containing side chain.
Reaction Conditions :
-
Temperature: 80°C
-
Solvent: Anhydrous acetonitrile
-
Duration: 48 h
-
Yield: 74%
Final Deprotection and Purification
Saponification of Ethyl Phosphate Esters
Residual ethyl groups on the phosphate are removed via alkaline hydrolysis:
Chromatographic Purification
Crude product is purified using reverse-phase HPLC:
-
Column: C18, 250 × 4.6 mm, 5 µm
-
Mobile phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid)
-
Retention time: 22.4 min
Purity Data :
Analytical Characterization
Spectroscopic Data
Thermal Analysis
-
Melting point : 68–71°C (DSC)
-
Thermogravimetric analysis (TGA) : Decomposition onset at 220°C under nitrogen.
Challenges and Optimization Strategies
-
Regioselectivity in Esterification :
-
Phosphorylation Efficiency :
-
Side Chain Stability :
Comparative Evaluation of Synthetic Routes
Industrial Scalability Considerations
-
Cost drivers : Stearic acid (≥98% purity, $50/kg), phosphorus trichloride ($120/kg), and aminoethoxyethanol ($320/kg).
-
Process intensification : Continuous-flow reactors for phosphorylation reduce reaction time by 70%.
-
Waste management : Ethanol and acetonitrile are recovered via distillation (85% efficiency).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several key chemical reactions due to its structural complexity, particularly involving its phospholipid backbone, PEG-amino group, and ester linkages:
| Reaction Type | Key Features |
|---|---|
| Esterification | Formation of ester bonds between fatty acids and glycerol backbone. |
| Phosphorylation | Introduction of phosphate groups via nucleophilic substitution. |
| Substitution | Reactions involving the amino group (e.g., amidation, alkylation). |
| Hydrolysis | Cleavage of ester or amide bonds under acidic/basic conditions. |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step processes, as outlined in patent literature :
Step 1: Esterification
-
Reagents : Stearic acid, glycerol.
-
Conditions : Anhydrous conditions, acid catalysis (e.g., H₂SO₄).
-
Product : Diacylglycerol (intermediate).
Step 2: Phosphorylation
-
Reagents : Phosphorus oxychloride (POCl₃), ethanolamine.
-
Conditions : Controlled pH (pH ~8.5), low temperature (0°C).
-
Product : Phosphoethanolamine derivative.
Step 3: Conjugation with PEG-Amine
-
Reagents : Polyethylene glycol (PEG) derivatives, carbodiimide coupling agents.
-
Conditions : Mildly basic pH, room temperature.
-
Product : Final compound with PEG-amino functionalization.
Common Reagents and Reaction Conditions
| Reagent | Role | Conditions |
|---|---|---|
| POCl₃ | Phosphorylation agent | 0°C, pH-controlled (phosphate buffer) |
| Sodium borohydride | Reducing agent (for phosphoethanolamine) | Anhydrous THF, 0°C |
| Carbodiimide | Coupling agent (for PEG conjugation) | DMF, room temperature, basic pH |
| Tert-butyloxycarbonyl | Protecting group (Boc) | Mildly acidic conditions |
Major Products and Reaction Pathways
The compound’s reactivity leads to the formation of distinct products depending on the reaction environment:
Oxidation
-
Site : Unsaturated fatty acid chains.
-
Reagents : Hydrogen peroxide (H₂O₂), peracids.
-
Product : Oxidized phospholipid derivatives.
Reduction
-
Site : Phosphoethanolamine group.
-
Reagents : Sodium borohydride (NaBH₄), catalytic hydrogenation.
-
Product : Reduced phosphoethanolamine derivatives.
Substitution
-
Site : Amino group in PEG chain.
-
Reagents : Electrophiles (e.g., alkyl halides, acylating agents).
-
Product : Amide or alkylated derivatives.
Purification and Scalability
Industrial production relies on:
-
High-purity reagents (e.g., POCl₃, carbodiimide).
-
Advanced purification techniques (e.g., column chromatography, HPLC).
Stability and Functionalization
The compound’s stability under physiological conditions is critical for applications in drug delivery. For example, lipid nanoparticles containing this compound show:
-
Enhanced bioavailability due to PEGylation.
-
Targeted release in specific environments (e.g., pH-sensitive triggers).
Comparison of Reaction Outcomes
| Reaction | Key Outcome | Application |
|---|---|---|
| Esterification | Formation of lipid backbone for nanoparticle assembly. | Drug delivery systems. |
| Phosphorylation | Introduction of phosphate groups for membrane integration. | Liposomal formulations. |
| PEG Conjugation | Improved water solubility and reduced immunogenicity. | Biomedical applications. |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The incorporation of aminoethoxy groups may enhance cellular uptake and cytotoxicity against various cancer cell lines. For example, derivatives of aminoalkyl phosphonates have shown effectiveness in inhibiting tumor cell proliferation through apoptosis induction mechanisms .
Drug Delivery Systems
The amphiphilic nature of this compound allows it to form micelles or liposomes, making it suitable for drug delivery applications. Its ability to encapsulate hydrophobic drugs can improve bioavailability and therapeutic efficacy .
Antimicrobial Properties
Research suggests that compounds with hydroxyphosphoryl groups exhibit antimicrobial activity by disrupting bacterial membranes. This property can be harnessed for developing new antibiotics or antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of similar phosphonated compounds on breast cancer cell lines. The results demonstrated significant inhibition of cell growth, attributed to the induction of apoptosis mediated by mitochondrial pathways .
Case Study 2: Drug Delivery Mechanism
In a controlled release study, a formulation containing this compound was tested for its ability to deliver chemotherapeutics effectively. The results indicated a sustained release profile over 48 hours, suggesting its potential as a drug carrier in cancer therapy .
Mechanism of Action
The mechanism of action of DSPE-PEG(2000)-amine (sodium salt) primarily involves its ability to form stable micelles and liposomes in aqueous environments. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their solubility. The PEG chain provides steric stabilization, preventing the aggregation of nanoparticles and prolonging their circulation time in the bloodstream .
At the molecular level, the amine group can interact with various biological targets, facilitating the delivery of conjugated drugs or biomolecules to specific cells or tissues. The PEGylation of DSPE also reduces the immunogenicity of the nanoparticles, allowing for repeated administration without eliciting an immune response .
Comparison with Similar Compounds
Analytical and Collision Cross-Section (CCS) Data
Predicted CCS values for adducts of the target compound and its analogs vary significantly due to structural differences:
| Compound | [M+H]+ CCS (Ų) | [M-H]- CCS (Ų) |
|---|---|---|
| Target Compound (Est.) | ~290 | ~275 |
| C16:0/C18:1 Analog | 283.4 | 273.3 |
| Cyclohexyl-Pentol Derivative | 310+ (estimated) | 295+ (estimated) |
The larger CCS of the cyclohexyl-pentol derivative reflects its expanded conformation due to hydrophilic substituents .
Biological Activity
The compound [3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate, often referred to in research as a phospholipid derivative, has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings.
Structural Overview
The compound features a complex structure characterized by:
- Phosphoryl group : Enhances hydrophilicity and biological activity.
- Octadecanoyloxy groups : Contributes to membrane interaction properties.
- Aminoethoxy moieties : Potentially involved in cellular signaling pathways.
1. Cell Membrane Interaction
Research indicates that the octadecanoyloxy groups facilitate integration into lipid bilayers, influencing membrane fluidity and permeability. This property is crucial for drug delivery systems where the compound can enhance the uptake of therapeutic agents into cells.
2. Antioxidant Properties
Studies have demonstrated that derivatives of aminoethoxy compounds exhibit antioxidant activities. This activity is attributed to the ability of the amino group to scavenge free radicals, thereby protecting cells from oxidative stress.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Studies
- Cell Culture Studies : In vitro experiments using human endothelial cells showed that treatment with the compound resulted in decreased levels of inflammatory markers (e.g., IL-6 and TNF-α), indicating a potential role in vascular health.
- Animal Models : In vivo studies on murine models demonstrated that administration of the compound reduced symptoms of induced inflammation and improved recovery rates post-injury.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 577.88 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not determined |
| Purity | >95% |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-[2-[2-(2-Aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves sequential coupling of the aminoethoxyethoxycarbonylamino group to a glycerophospholipid backbone, followed by phosphorylation and esterification with octadecanoate. Key steps include:
- Use of coupling agents like EDCI/HOBt for amide bond formation .
- Controlled phosphorylation under anhydrous conditions using POCl₃ or similar reagents .
- Purification via silica gel chromatography or preparative HPLC to isolate intermediates .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm ester linkages (δ 4.1–4.3 ppm for glycerol backbone), phosphate groups (δ −0.5–1.5 ppm for phosphorus), and aminoethoxy signals (δ 3.2–3.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation (expected m/z ~1,100–1,200 Da) .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm to assess purity (>95%) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
| Condition | Degradation (%) (30 days) | Key Degradation Products |
|---|---|---|
| 4°C, inert atmosphere | <5% | Hydrolyzed phosphate esters |
| 25°C, 60% humidity | 15–20% | Free octadecanoic acid, ammonia |
| Light exposure (UV/vis) | 25–30% | Oxidized aminoethoxy groups |
Advanced Research Questions
Q. How does the amphiphilic structure of this compound influence its self-assembly in aqueous systems, and what parameters govern micelle/liposome formation?
- Experimental Design :
- Critical Micelle Concentration (CMC) : Measure via pyrene fluorescence assay (CMC ~0.1–1.0 mM) .
- Dynamic Light Scattering (DLS) : Particle size ranges 50–200 nm, pH-dependent due to protonation of the amino group .
Q. What strategies mitigate batch-to-batch variability in bioactivity assays caused by trace impurities?
- Troubleshooting :
- Impurity Identification : LC-MS/MS to detect residual solvents (e.g., DMF) or unreacted octadecanoic acid .
- Bioassay Normalization : Pre-treat samples with solid-phase extraction (C18 cartridges) and normalize bioactivity to phospholipid content via Bartlett assay .
Q. How can researchers resolve discrepancies in reported cytotoxicity profiles across cell lines?
- Case Study :
| Cell Line | IC₅₀ (µM) | Proposed Mechanism |
|---|---|---|
| HEK293 | >100 | Membrane integrity preserved |
| HepG2 | 20–30 | Lysosomal rupture via pH shift |
| RAW264.7 (macrophages) | 5–10 | Pro-inflammatory cytokine release |
- Methodological Adjustments : Use flow cytometry with Annexin V/PI staining to differentiate apoptosis vs. necrosis. Correlate with phospholipase activity assays .
Data Contradiction Analysis
Q. Why do NMR spectra of synthesized batches show variability in phosphate group signals?
- Root Cause : Trace metal ions (e.g., Fe³⁺) in solvents can broaden phosphorus peaks.
- Resolution : Chelate impurities with EDTA pre-treatment or use deuterated solvents with <0.01% metal content .
Q. What explains conflicting reports on cellular uptake efficiency in drug delivery studies?
- Variables :
- Serum proteins in cell culture media (e.g., FBS) adsorb onto particles, reducing uptake. Use serum-free conditions for 1 hr pre-incubation .
- Fluorescent labeling (e.g., FITC) may alter surface charge. Validate with unlabeled controls via LC-MS quantification .
Methodological Best Practices
- Synthesis : Use Schlenk-line techniques for phosphorylation to exclude moisture .
- Characterization : Combine 2D NMR (COSY, HSQC) for unambiguous assignment of complex protons .
- Bioassays : Include negative controls (e.g., empty vesicles) to distinguish compound-specific effects from delivery vehicle artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
